N-Desethyl amodiaquine dihydrochloride N-Desethyl amodiaquine dihydrochloride N-desethyl Amodiaquine is a primary metabolite of the antimalarial compound aminodiaquine, produced by the action of cytochrome P450 isoform 2C8.1 N-desethyl Amodiaquine is highly active against P. falciparum and can synergize with amodiaquine.
A metabolite of Amodiaquine, an antimalarial.
N-Desethylamodiaquine is an active primary blood metabolite of the antimalarial drug amodiaquine. This certified solution standard is applicable for use in clinical toxicology by LC-MS/MS or GC/MS. Amodiaquine, sold under trade names Camoquin and Flavoquine, is used as an anti-inflammatory agent and as a treatment for malaria.

Brand Name: Vulcanchem
CAS No.: 79049-30-2
VCID: VC0127981
InChI: InChI=1S/C18H18ClN3O.2ClH/c1-2-20-11-12-9-14(4-6-18(12)23)22-16-7-8-21-17-10-13(19)3-5-15(16)17;;/h3-10,20,23H,2,11H2,1H3,(H,21,22);2*1H
SMILES: CCNCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl
Molecular Formula: C18H20Cl3N3O
Molecular Weight: 400.7 g/mol

N-Desethyl amodiaquine dihydrochloride

CAS No.: 79049-30-2

Cat. No.: VC0127981

Molecular Formula: C18H20Cl3N3O

Molecular Weight: 400.7 g/mol

* For research use only. Not for human or veterinary use.

N-Desethyl amodiaquine dihydrochloride - 79049-30-2

Specification

Description N-desethyl Amodiaquine is a primary metabolite of the antimalarial compound aminodiaquine, produced by the action of cytochrome P450 isoform 2C8.1 N-desethyl Amodiaquine is highly active against P. falciparum and can synergize with amodiaquine.
A metabolite of Amodiaquine, an antimalarial.
N-Desethylamodiaquine is an active primary blood metabolite of the antimalarial drug amodiaquine. This certified solution standard is applicable for use in clinical toxicology by LC-MS/MS or GC/MS. Amodiaquine, sold under trade names Camoquin and Flavoquine, is used as an anti-inflammatory agent and as a treatment for malaria.

CAS No. 79049-30-2
Molecular Formula C18H20Cl3N3O
Molecular Weight 400.7 g/mol
IUPAC Name 4-[(7-chloroquinolin-4-yl)amino]-2-(ethylaminomethyl)phenol;dihydrochloride
Standard InChI InChI=1S/C18H18ClN3O.2ClH/c1-2-20-11-12-9-14(4-6-18(12)23)22-16-7-8-21-17-10-13(19)3-5-15(16)17;;/h3-10,20,23H,2,11H2,1H3,(H,21,22);2*1H
Standard InChI Key BCYBRFGUODDEGH-UHFFFAOYSA-N
SMILES CCNCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl
Canonical SMILES CCNCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl

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